molecular formula C8H7ClN2O2 B8597209 4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B8597209
M. Wt: 198.60 g/mol
InChI Key: HBDOSWBGMPHGBZ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H7ClN2O2/c9-8-5-2-1-3-6(5)10-4-7(8)11(12)13/h4H,1-3H2

InChI Key

HBDOSWBGMPHGBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CN=C2C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol (1.424 g, 7.904 mmol) in phosphoryl chloride (11.0 mL, 118 mmol) was heated at 110° C. in a sealed flask under nitrogen for 2 h. The mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was carefully quenched with ice, and neutralized with 50% aq. NaOH to pH 7. The resulting mixture was extracted three times with EtOAc, dried, filtered and concentrated under reduced pressure to give the sub-title compound as a brown solid (0.82 g, 52%). LCMS calc. for C8H8N2O2(M+H)+: m/z=199.3. Found: 199.2.
Quantity
1.424 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

A solution of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol (1.424 g, 7.904 mmol) in POCl3 (11.0 mL) was heated at 110° C. in a sealed flask under N2 for 2 h. The crude mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was carefully quenched with ice, and neutralized with 50% NaOH to pH 7. The resulting mixture was extracted with EtOAc three times. The combined organic layers were dried, filtered and concentrated under reduced pressure to give the crude sub-title compound as a brown solid (0.82 g, 52%), which was used without further purification. LCMS calc. for C8H8N2O2 (M+H)+: m/z=199.0. Found: 199.2.
Quantity
1.424 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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